

# Target identification and validation for MBL inhibitors

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## Compound of Interest

Compound Name: *Metallo- $\beta$ -lactamase-IN-7*

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An In-depth Technical Guide to Target Identification and Validation for Metallo- $\beta$ -Lactamase (MBL) Inhibitors

## Introduction

The rise of antimicrobial resistance (AMR) is a paramount threat to global public health, undermining the efficacy of many life-saving antibiotic therapies.<sup>[1]</sup> A significant driver of this resistance, particularly in Gram-negative bacteria, is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics, the most widely used class of antibacterial agents.<sup>[1][2]</sup> Among these, the metallo- $\beta$ -lactamases (MBLs) are of exceptional concern.<sup>[3]</sup> These zinc-dependent enzymes possess an unusually broad substrate spectrum, enabling them to hydrolyze and confer resistance to nearly all  $\beta$ -lactam antibiotics, including the carbapenems, which are often considered "last-resort" treatments.<sup>[1][4]</sup>

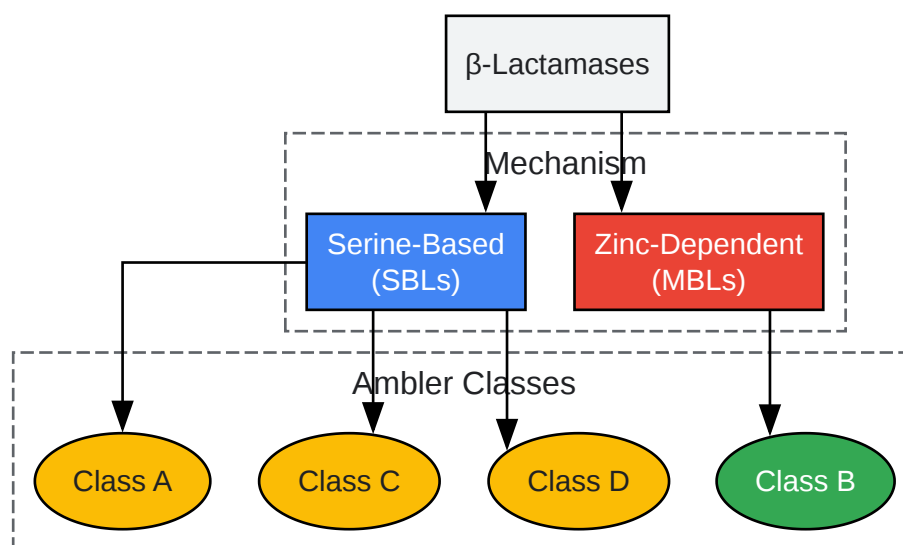
Unlike their serine- $\beta$ -lactamase (SBL) counterparts, for which several clinically approved inhibitors exist (e.g., clavulanic acid, avibactam), there are currently no MBL inhibitors in widespread clinical use.<sup>[1][5]</sup> This gap in our therapeutic arsenal highlights the urgent need to discover and develop effective MBL inhibitors to restore the utility of existing  $\beta$ -lactam drugs. This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating MBLs as drug targets, aimed at researchers, scientists, and drug development professionals in the field.

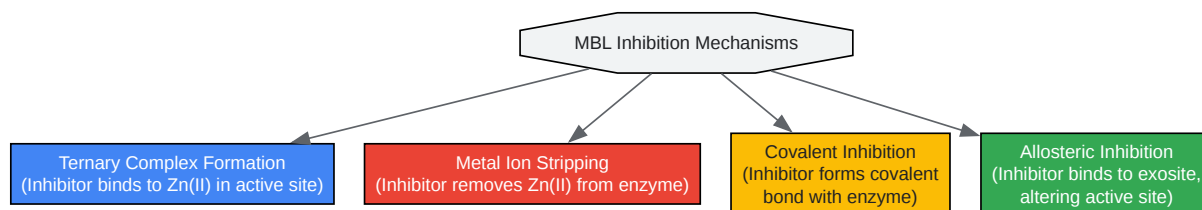
# Target Identification: The Metallo- $\beta$ -Lactamase Family

Target identification for MBL inhibitors is fundamentally linked to the clinical prevalence and broad substrate activity of these enzymes. The primary goal is to target the most clinically significant MBLs responsible for carbapenem resistance in pathogens.

## Classification of $\beta$ -Lactamases

$\beta$ -lactamases are broadly categorized using the Ambler classification system, which divides them into four molecular classes (A, B, C, and D) based on their amino acid sequences.<sup>[1][5]</sup> Classes A, C, and D are serine- $\beta$ -lactamases (SBLs) that utilize a reactive serine residue in their active site for catalysis.<sup>[1]</sup> Class B enzymes are the metallo- $\beta$ -lactamases, which are mechanistically and structurally distinct, requiring one or two zinc ions for their catalytic activity.<sup>[1][5]</sup>





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